![molecular formula C6H7ClO B14628968 1-Chlorobicyclo[2.1.1]hexan-2-one CAS No. 58191-39-2](/img/structure/B14628968.png)
1-Chlorobicyclo[2.1.1]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorobicyclo[211]hexan-2-one is a bicyclic organic compound characterized by a unique structure that includes a chlorine atom and a ketone functional group This compound is part of the bicyclo[21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorobicyclo[2.1.1]hexan-2-one typically involves photochemical reactions. One common method is the photochlorination of bicyclo[2.1.1]hexane. This process can be carried out in the gas phase, in solution using solvents like carbon tetrachloride or trifluorotrichloroethane, or as a pure liquid. The reaction yields more than 95% of a single monochloride product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. The use of specialized equipment and controlled reaction conditions ensures high yield and purity of the product. The process can be optimized for large-scale production by adjusting parameters such as light intensity, reaction time, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorobicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-hydroxybicyclo[2.1.1]hexan-2-one.
Reduction: The major product is 1-chlorobicyclo[2.1.1]hexan-2-ol.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chlorobicyclo[2.1.1]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chlorobicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chlorobicyclo[2.1.1]hexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Bicyclo[2.1.1]hexane: The parent compound without any substituents, used as a starting material for various derivatives.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with additional substituents, offering different reactivity and applications.
Uniqueness
1-Chlorobicyclo[2.1.1]hexan-2-one is unique due to its combination of a strained bicyclic ring system, a chlorine atom, and a ketone group. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
58191-39-2 |
|---|---|
Molekularformel |
C6H7ClO |
Molekulargewicht |
130.57 g/mol |
IUPAC-Name |
1-chlorobicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C6H7ClO/c7-6-2-4(3-6)1-5(6)8/h4H,1-3H2 |
InChI-Schlüssel |
LKHSEQVKCVCXKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
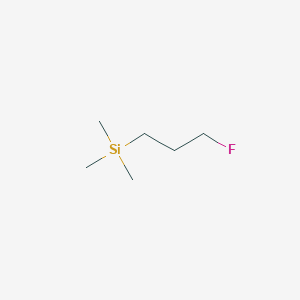
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
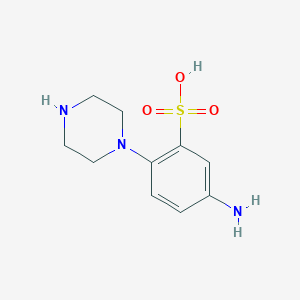
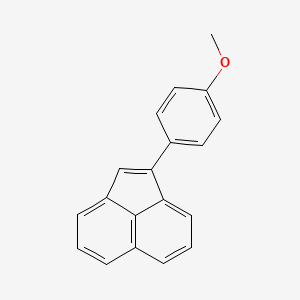
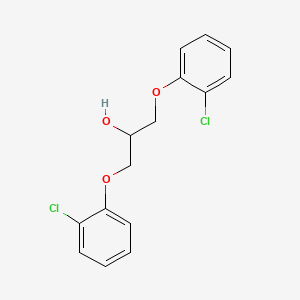
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
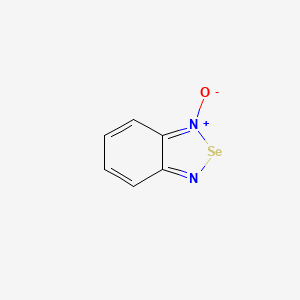
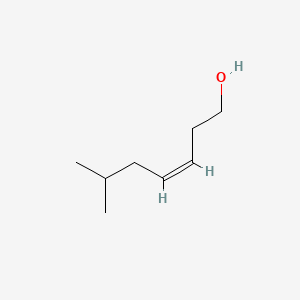
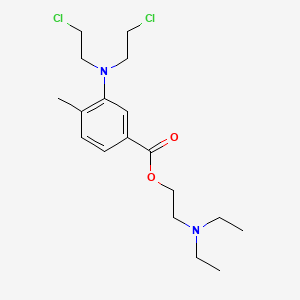
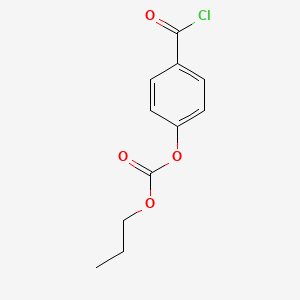
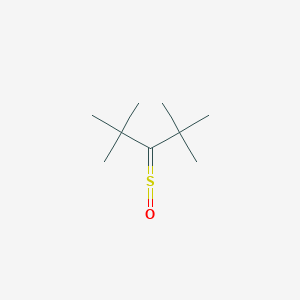

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
